molecular formula C6H11NO3 B3275982 D-Proline, 4-hydroxy-1-methyl-, cis- CAS No. 63269-53-4

D-Proline, 4-hydroxy-1-methyl-, cis-

Cat. No.: B3275982
CAS No.: 63269-53-4
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-RFZPGFLSSA-N
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Description

D-Proline, 4-hydroxy-1-methyl-, cis- is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound D-Proline, 4-hydroxy-1-methyl-, cis- is 145.07389321 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Proline, 4-hydroxy-1-methyl-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Proline, 4-hydroxy-1-methyl-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729337
Record name (4R)-4-Hydroxy-1-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63269-53-4
Record name (4R)-4-Hydroxy-1-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemical Properties of cis-4-hydroxy-N-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Scaffold of Growing Importance

cis-4-hydroxy-N-methyl-D-proline, systematically named (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative that has garnered increasing interest within the realms of medicinal chemistry and drug development. As a conformationally restricted proline analog, it serves as a valuable chiral building block for the synthesis of complex molecules, including peptide mimetics and pharmacologically active compounds. Its rigid pyrrolidine ring, substituted with both hydroxyl and N-methyl groups, imparts unique stereochemical and conformational properties that can significantly influence the biological activity and pharmacokinetic profiles of molecules into which it is incorporated. This guide provides a comprehensive overview of the stereochemical intricacies of cis-4-hydroxy-N-methyl-D-proline, detailing its synthesis, characterization, and conformational behavior to support its application in advanced scientific research.

I. Elucidating the Stereochemistry: Absolute and Relative Configuration

The stereochemical identity of cis-4-hydroxy-N-methyl-D-proline is defined by two chiral centers within its five-membered pyrrolidine ring. The absolute configuration at these centers is designated as (2R,4R) according to the Cahn-Ingold-Prelog priority rules.[1] The "D" designation in its common name refers to the stereochemical relationship of the Cα (C2) carboxyl group to D-glyceraldehyde.

The term "cis" specifies the relative stereochemistry between the hydroxyl group at C4 and the carboxylic acid group at C2. In the cis isomer, both of these substituents lie on the same face of the pyrrolidine ring. This is in contrast to the trans isomer, where they are on opposite faces. This relative orientation is a critical determinant of the molecule's three-dimensional shape and its ability to engage in specific molecular interactions.

Caption: Stereoisomers of 4-hydroxy-N-methyl-D-proline.

II. Conformational Dynamics: The Puckering of the Pyrrolidine Ring

The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (up) and Cγ-exo (down). The position of the Cγ (C4) atom relative to the mean plane of the ring defines the pucker. The conformational preference is influenced by the nature and stereochemistry of the substituents on the ring.

For 4-hydroxyproline derivatives, the electronegativity of the hydroxyl group plays a significant role in determining the favored conformation through stereoelectronic effects. In cis-4-hydroxyproline, the hydroxyl group and the carboxyl group are on the same face of the ring. The N-methylation further influences this equilibrium. While specific studies on cis-4-hydroxy-N-methyl-D-proline are not abundant, the conformational preferences of related 4-substituted proline dipeptides have been investigated. These studies indicate that 4(R)-substitution with an electron-withdrawing group, such as a hydroxyl group, can influence the relative stability of the puckered conformations.[2]

pucker Equilibrium Conformational Equilibrium Endo C4-endo (Up) Pucker Equilibrium->Endo Energy Barrier Exo C4-exo (Down) Pucker Equilibrium->Exo Energy Barrier Endo->Exo Interconversion

Caption: Pyrrolidine ring pucker conformations.

III. Synthesis of cis-4-hydroxy-N-methyl-D-proline

The synthesis of cis-4-hydroxy-N-methyl-D-proline is typically achieved through the N-methylation of the parent amino acid, cis-4-hydroxy-D-proline. A classic and effective method for this transformation is the Eschweiler-Clarke reaction.[3]

Rationale for the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] This method is particularly well-suited for the N-methylation of amino acids for several reasons:

  • High Yield and Selectivity: It is known to produce tertiary amines from secondary amines in high yields.

  • Avoidance of Quaternary Salts: The reaction mechanism inherently prevents over-methylation to form quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.

  • Retention of Stereochemistry: The reaction conditions are generally mild enough to avoid racemization at the chiral centers of the amino acid.[3]

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

The following protocol is adapted from established procedures for the N-methylation of hydroxyproline derivatives.[3]

Materials:

  • cis-4-hydroxy-D-proline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-4-hydroxy-D-proline (1.0 equivalent) in water.

  • Addition of Reagents: To the solution, add formic acid (approximately 1.8 equivalents) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).

  • Heating: Heat the reaction mixture to 80 °C under reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling to room temperature, acidify the solution with 1 M HCl. This step protonates any unreacted starting material, making it more water-soluble.

  • Workup - Extraction of Unreacted Starting Material: Extract the acidified solution with dichloromethane (DCM) to remove any non-polar impurities and potentially trace amounts of unreacted starting material.

  • Workup - Basification: Basify the aqueous phase to a pH of approximately 11 with a suitable base, such as NaOH. This deprotonates the carboxylic acid and ensures the final product is in its free base form.

  • Workup - Product Extraction: Extract the basified aqueous phase multiple times with DCM. The N-methylated product is more soluble in the organic phase than the starting amino acid.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain pure cis-4-hydroxy-N-methyl-D-proline.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup Start cis-4-hydroxy-D-proline Reagents Add Formic Acid and Formaldehyde Start->Reagents Heat Reflux at 80°C Reagents->Heat Acidify Acidify with HCl Heat->Acidify Extract1 Extract with DCM Acidify->Extract1 Basify Basify with NaOH Extract1->Basify Extract2 Extract with DCM (Product) Basify->Extract2 Dry Dry and Concentrate Extract2->Dry Purify Purification Dry->Purify Product cis-4-hydroxy-N-methyl-D-proline Purify->Product

Caption: Workflow for the synthesis of cis-4-hydroxy-N-methyl-D-proline.

IV. Spectroscopic and Physical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The ¹H NMR spectrum of cis-4-hydroxy-N-methyl-D-proline is expected to show distinct signals for each proton. The N-methyl group will appear as a singlet, typically in the range of 2.5-3.0 ppm. The protons on the pyrrolidine ring will appear as multiplets, and their chemical shifts and coupling constants can provide information about the ring's conformation. The presence of the hydroxyl group on the same face as the carboxyl group will influence the chemical shifts of the neighboring protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm. The N-methyl carbon will appear as a single peak, and the four carbons of the pyrrolidine ring will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for cis-4-hydroxy-N-methyl-D-proline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~175
Cα (C2)Multiplet~60-65
Cβ (C3)Multiplet~35-40
Cγ (C4)Multiplet~70-75
Cδ (C5)Multiplet~55-60
N-CH₃Singlet (~2.5-3.0)~40-45

Note: These are predicted values based on known trends and data from similar molecules. Actual values may vary depending on the solvent and other experimental conditions.

Chiroptical Properties: Specific Rotation

Specific rotation is a physical property of chiral molecules and is a measure of their ability to rotate plane-polarized light.[4][5] The value is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.[4] While the specific rotation for cis-4-hydroxy-N-methyl-D-proline has not been reported in the reviewed literature, it is expected to have a distinct value that can be used to assess its enantiomeric purity.

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the purified compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., water or methanol).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (λ = 589 nm) at a controlled temperature (e.g., 20 °C).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. An X-ray crystal structure of cis-4-hydroxy-N-methyl-D-proline would unequivocally confirm the (2R,4R) configuration and provide valuable insights into its preferred solid-state conformation and intermolecular interactions. At present, no such structure is publicly available in the databases searched.

V. Applications in Drug Development and Research

The unique stereochemical and conformational properties of cis-4-hydroxy-N-methyl-D-proline make it a valuable tool for:

  • Peptide Mimetics: Incorporation into peptides can induce specific turns and secondary structures, which can enhance binding affinity to biological targets and improve metabolic stability.

  • Chiral Scaffolds: It serves as a rigid starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is controlled from the outset.

  • Probing Biological Systems: The trans-isomer, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has shown neuroprotective and anti-inflammatory properties.[3] The cis-D-isomer represents a stereochemical variant that can be used to probe the stereospecificity of biological targets and to develop structure-activity relationships.

Conclusion

cis-4-hydroxy-N-methyl-D-proline is a molecule with well-defined stereochemical properties that offer significant potential in the field of medicinal chemistry. Its rigid, puckered pyrrolidine ring, combined with the specific orientation of its functional groups, provides a unique conformational landscape that can be exploited in the design of novel therapeutics. A thorough understanding of its synthesis, characterization, and stereochemical behavior, as outlined in this guide, is crucial for researchers and scientists seeking to leverage its properties in their drug development and research endeavors.

References

  • Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues. (n.d.). PubMed. Retrieved from [Link]

  • Cis-4-Hydroxy-D-Proline | C5H9NO3. (n.d.). PubChem. Retrieved from [Link]

  • bmse000966 Trans 4 Hydroxy-L-proline. (n.d.). BMRB. Retrieved from [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2021). bioRxiv. Retrieved from [Link]

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
  • (2R,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid | C5H8N2O4. (n.d.). PubChem. Retrieved from [Link]

  • Specific rotation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Novel conformational distributions of methylproline peptides. (1981). Journal of the American Chemical Society. Retrieved from [Link]

  • Specific rotation. (n.d.). Wikipedia. Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 4-hydroxy-N-methylproline. (n.d.). King's College London Research Portal. Retrieved from [Link]

  • 4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | C6H11NO3. (n.d.). PubChem. Retrieved from [Link]

  • A Theoretical Study of Conformational Properties of N -Methyl Azapeptide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Showing Compound (2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid (FDB011871). (n.d.). FooDB. Retrieved from [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.). PubMed Central. Retrieved from [Link]

  • N-Methyl-L-prolinol. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-Methyl-L-proline | C6H11NO2. (n.d.). PubChem. Retrieved from [Link]

  • (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of cis vs trans N-methyl-D-hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational state of proline and its derivatives is a critical determinant of peptide and protein structure, function, and folding kinetics. The cis-trans isomerization of the Xaa-Pro peptide bond, in particular, is a fundamental process with significant implications in biological systems and drug design. This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of N-methyl-D-hydroxyproline, a structurally unique proline analogue. We will delve into the foundational principles governing prolyl peptide bond conformation, the distinct stereoelectronic and steric effects imparted by N-methylation and C4-hydroxylation, and the experimental and computational methodologies employed to elucidate these conformational preferences. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior of modified proline residues.

Introduction: The Pivotal Role of Proline Isomerization

In the landscape of protein architecture, the amino acid proline occupies a unique position. Its cyclic side chain, which includes the backbone amide nitrogen, imposes significant conformational constraints on the polypeptide chain.[1] Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored energetically, the energy difference between the cis and trans isomers of a prolyl peptide bond is remarkably small, on the order of 1-2 kcal/mol.[2] This is due to a steric clash between the proline's Cδ protons and the Cα proton of the preceding residue in the trans isomer, which is comparable to the steric hindrance experienced in the cis form.[2][3][4] Consequently, both cis and trans prolyl peptide bonds are found in native protein structures, and the slow interconversion between these states is often a rate-limiting step in protein folding.[3][5][6]

The introduction of substituents on the proline ring or its amide nitrogen, as in N-methyl-D-hydroxyproline, further modulates this delicate energetic balance. N-methylation introduces steric bulk and eliminates the amide proton as a hydrogen bond donor, while hydroxylation at the C4 position introduces stereoelectronic effects that influence the pucker of the pyrrolidine ring.[7][8][9] Understanding the interplay of these modifications is crucial for the rational design of peptidomimetics and therapeutic agents with controlled conformational properties.

Factors Influencing the cis/trans Equilibrium of N-methyl-D-hydroxyproline

The thermodynamic stability of the cis and trans isomers of N-methyl-D-hydroxyproline is governed by a combination of steric and stereoelectronic effects.

The Impact of N-Methylation

N-methylation of the peptide bond nitrogen is a common strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptides.[8][10] From a conformational standpoint, the introduction of a methyl group has two major consequences:

  • Steric Hindrance: The methyl group introduces significant steric bulk, which can influence the rotational freedom around the peptide bond and favor specific conformations. In the context of proline, N-methylation can further destabilize the trans isomer due to increased steric clashes.

  • Elimination of Hydrogen Bonding: The replacement of the amide proton with a methyl group removes the capacity for hydrogen bond donation, which can disrupt secondary structures like α-helices and β-sheets.[8]

Studies on N-methylated amino acids have shown that they can mimic some of the conformational properties of proline, including the ability to induce cis-peptide bonds.[5]

The Role of 4-Hydroxylation

Hydroxylation at the C4 position of the proline ring, a common post-translational modification in collagen, introduces a potent stereoelectronic effect.[11][12] This effect, primarily the gauche effect, influences the pucker of the five-membered pyrrolidine ring. The ring can adopt two primary puckering states: Cγ-exo (down) and Cγ-endo (up).[7][12]

  • The Cγ-exo pucker is known to stabilize the trans amide bond.

  • The Cγ-endo pucker is strongly favored in a cis amide bond.[7][9]

The stereochemistry at the C4 position is critical. In (4R)-hydroxy-L-proline (a common form in collagen), the hydroxyl group favors the exo pucker, thus promoting the trans conformation. Conversely, a (4S)-hydroxyl group would favor the endo pucker and, consequently, the cis conformation. For D-hydroxyproline, the stereochemical implications would be reversed.

Synergistic Effects in N-methyl-D-hydroxyproline

In N-methyl-D-hydroxyproline, the N-methyl group and the hydroxyl group will exert a combined influence on the cis/trans equilibrium. The N-methylation is expected to generally increase the population of the cis isomer due to steric factors. The D-hydroxyproline configuration will dictate the preferred ring pucker, which in turn will bias the cis/trans ratio. The interplay between these steric and stereoelectronic effects will determine the final thermodynamic preference.

Methodologies for Characterizing cis/trans Isomerism

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of N-methyl-D-hydroxyproline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying cis-trans isomerization in solution.[13][14] The slow exchange rate between the cis and trans isomers on the NMR timescale results in distinct sets of resonances for each conformer.[13]

Key NMR Experiments:

  • 1D and 2D NMR (COSY, TOCSY, HSQC): Used to assign the resonances for both the cis and trans isomers. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the isomerization state.[13]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Provides through-space distance information. A strong NOE between the α-proton of the preceding residue and the δ-protons of proline is characteristic of a trans peptide bond, while a strong NOE to the proline α-proton indicates a cis conformation.[13]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, the equilibrium constant (K) can be determined at each temperature. A van't Hoff analysis of these data allows for the calculation of the standard enthalpy (ΔH°) and entropy (ΔS°) changes associated with the isomerization.[15][16]

Experimental Protocol: Variable Temperature NMR for Thermodynamic Analysis

  • Sample Preparation: Dissolve the N-methyl-D-hydroxyproline-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-10 mM.[11]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit. Calibrate the temperature using a standard sample like methanol or ethylene glycol.[11]

  • Data Acquisition: Acquire a series of ¹³C or ¹H NMR spectra over a range of temperatures (e.g., 280 K to 340 K). Ensure thermal equilibrium is reached at each temperature before acquiring data.[15]

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the cis and trans isomers for a specific, well-resolved resonance (e.g., Cβ or Cγ of the proline derivative).[15]

    • Calculate the equilibrium constant, K = [trans]/[cis], at each temperature.

    • Construct a van't Hoff plot of ln(K) versus 1/T.

    • The slope of the plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[17][18] While solution dynamics are not captured, a crystal structure can unequivocally determine the conformation of the prolyl peptide bond in the crystalline form. This information is valuable for understanding the intrinsic conformational preferences of the molecule, although it's important to note that crystal packing forces can sometimes influence the observed conformation. For peptides that are difficult to crystallize, modifications such as N-methylation can sometimes facilitate crystallization.[18][19]

Experimental Workflow: Peptide Crystallography

G cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing phasing Phase Determination data_processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation

Caption: Workflow for determining peptide structure via X-ray crystallography.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting and rationalizing the conformational preferences of peptides.[20]

  • DFT Calculations: Can be used to calculate the relative energies of the cis and trans isomers in the gas phase or with implicit solvent models. This provides a theoretical basis for understanding the intrinsic stability of each conformer.[20]

  • Molecular Dynamics Simulations: Allow for the exploration of the conformational landscape of the peptide in an explicit solvent environment over time. These simulations can provide insights into the dynamic equilibrium between the cis and trans states and the influence of the solvent.

Quantitative Data Summary

CompoundSolventΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₂₉₈ (kcal/mol)Favored IsomerReference
Ac-Gly-Pro-OMeAqueous Buffer-1.27 ± 0.04-0.25 ± 0.11-1.20trans[15]
Ac-Gly-Pro-OMeToluene-1.27 ± 0.06-0.71 ± 0.18-1.06trans[15]
Ac-Pro-OMeD₂O---0.59trans[11]
Ac-4(R)-Hyp-OMeD₂O---0.83trans[11]

Note: The thermodynamic preference for the trans isomer in prolyl peptide bonds is primarily enthalpic in origin.[15][21]

Concluding Remarks

The thermodynamic stability of cis versus trans N-methyl-D-hydroxyproline is a complex interplay of steric and stereoelectronic effects. The N-methyl group is expected to increase the population of the cis isomer, while the 4-hydroxyl group, depending on its stereochemistry (in this case, D-hydroxyproline), will influence the pyrrolidine ring pucker and consequently the cis/trans equilibrium. A comprehensive analysis using NMR spectroscopy, complemented by X-ray crystallography and computational modeling, is necessary to fully elucidate the conformational landscape of this modified proline analogue. The insights gained from such studies are invaluable for the rational design of peptidomimetics with tailored structural and functional properties, ultimately advancing the field of drug development.

References

  • Eberhardt, E. S., Loh, S. N., & Raines, R. T. (1992). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Journal of the American Chemical Society, 114(14), 5437–5439. [Link]

  • Thermodynamic Origin of Prolyl Peptide Bond Isomers. (1993). Tetrahedron Letters, 34(19), 3055-3056. [Link]

  • Panasik, N., Jr., Eberhardt, E. S., Edison, A. S., Powell, D. R., & Raines, R. T. (1994). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. International Journal of Peptide and Protein Research, 44(3), 262–269. [Link]

  • Li, Y., et al. (2007). Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix. Biochemistry, 46(40), 11347–11355. [Link]

  • London, R. E., & Stewart, J. M. (1982). Unusual Cis-Trans Isomerism in N-acetyl, N'-methylamide Derivatives of Syn- And anti-5-methylproline. International Journal of Peptide and Protein Research, 19(5), 543-548. [Link]

  • Eberhardt, E. S., Loh, S. N., & Raines, R. T. (1993). Thermodynamic Origin of Prolyl Peptide Bond Isomers I. Raines Lab. [Link]

  • Lisowski, M., et al. (1980). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 15(3), 201-213. [Link]

  • Williamson, K. L., & Williams, R. J. (1988). Cis-trans isomerization of the proline residue in insulin studied by 13C NMR spectroscopy. Drug Design and Delivery, 3(2), 159-170. [Link]

  • Sebák, F., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10985. [Link]

  • Lee, S. C., et al. (1995). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Peptide and Protein Research, 46(3-4), 269-278. [Link]

  • Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]

  • Fischer, S., & Karplus, M. (1998). The Mechanism of Cis-Trans Isomerization of Prolyl Peptides by Cyclophilin. Journal of the American Chemical Society, 120(24), 5924-5933. [Link]

  • Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676-6684. [Link]

  • Bierzyński, A. (2001). Methods of peptide conformation studies. ResearchGate. [Link]

  • Torbeev, V. Y., & Kent, S. B. (2012). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Angewandte Chemie International Edition, 51(41), 10395-10398. [Link]

  • Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of Peptide Science, 15(3), 141-146. [Link]

  • Bretscher, L. E., et al. (2001). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 123(5), 777–778. [Link]

  • Lagalante, D. J., et al. (2015). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry, 80(15), 7584–7591. [Link]

  • Proline Analogues. (n.d.). ResearchGate. [Link]

  • Conformational properties of constrained proline analogues and their application in nanobiology. (2009). ResearchGate. [Link]

  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54. [Link]

  • Properties, metabolisms, and applications of L-proline analogues. (2021). ResearchGate. [Link]

  • van der Spoel, D., & de Groot, B. L. (1998). Proline in alpha-helix: stability and conformation studied by dynamics simulation. Biophysical Journal, 74(5), 2269-2279. [Link]

  • Vattulainen, I., et al. (2020). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 124(12), 2449–2460. [Link]

  • Decatur, S. M. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1268, 3-18. [Link]

  • DeRider, M. L., et al. (2002). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of the American Chemical Society, 124(10), 2497–2505. [Link]

  • Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. (2022). Molecules, 27(23), 8565. [Link]

  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N′-Diacetyl-cyclo(Gly-Gly). (2017). ResearchGate. [Link]

  • Scheraga, H. A. (2000). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 39(51), 15893–15902. [Link]

  • Lu, K. P., & Zhou, X. Z. (2008). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Cell, 133(1), 21-35. [Link]

  • Bellon, G., et al. (1983). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 132(2), 430-436. [Link]

  • Bretscher, L. E., et al. (2001). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 123(5), 777-778. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). International Journal of Molecular Sciences, 22(10), 5364. [Link]

  • cis – trans isomerization of ( A ) regular peptide bond and ( B ) prolyl. (n.d.). ResearchGate. [Link]

  • Reimer, A., et al. (2018). Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. The Journal of Physical Chemistry B, 122(1), 160–169. [Link]

  • Zimmerman, S. S., & Scheraga, H. A. (1977). Stability of cis, trans, and nonplanar peptide groups. Macromolecules, 10(6), 1332–1346. [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega, 6(40), 26269–26279. [Link]

  • Proline cis-trans isomerization controls autoinhibition of a signaling protein. (2007). Molecular Cell, 25(3), 441-453. [Link]

  • Osorio-Planes, L., et al. (2014). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 79(1), 133–142. [Link]

  • Cis-Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. (2019). Chemistry – A European Journal, 25(59), 13538-13544. [Link]

  • Stability-indicating methods for peptide drug analysis. (n.d.). AMSbiopharma. [Link]

  • Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. (2023). The Journal of Organic Chemistry, 88(15), 10639–10653. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2023). REAL - Repository of the Library of the Hungarian Academy of Sciences. [Link]

  • Conformational landscape of substituted prolines. (2020). Journal of Peptide Science, 26(3), e3235. [Link]

  • Effect of 3-Hydroxyproline Residues on Collagen Stability. (n.d.). Biophysics Instrumentation Facility. [Link]

  • Lu, K. P., & Zhou, X. Z. (2008). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Cell, 133(1), 21-35. [Link]

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A Technical Guide to 4-Hydroxy-1-methyl-D-proline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-hydroxy-1-methyl-D-proline represent a class of conformationally constrained amino acids with significant potential in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of these compounds. While research has extensively focused on the L-proline enantiomer, this document consolidates the available information on the D-proline derivatives, highlighting their unique stereochemistry-driven properties. Particular emphasis is placed on their emerging roles as enzyme inhibitors and their potential in the development of novel therapeutics for a range of diseases. This guide aims to serve as a foundational resource for researchers engaged in the design and development of next-generation proline-based drugs.

Introduction: The Significance of the D-Proline Scaffold

Proline and its derivatives are integral components in numerous biologically active molecules, owing to the unique conformational constraints imposed by their pyrrolidine ring. This structural rigidity is a valuable asset in drug design, enabling the synthesis of peptidomimetics with enhanced stability and specific binding affinities. While L-proline is the naturally occurring enantiomer, D-proline derivatives have garnered increasing interest for their distinct biological activities and resistance to enzymatic degradation. The incorporation of a hydroxyl group at the C4 position and a methyl group on the nitrogen atom further refines the physicochemical properties of the D-proline scaffold, opening avenues for diverse therapeutic applications. This guide will delve into the nuances of synthesizing these stereochemically complex molecules and explore their current and potential pharmacological relevance.

Stereoselective Synthesis of 4-Hydroxy-1-methyl-D-proline and Its Derivatives

The synthesis of 4-hydroxy-1-methyl-D-proline derivatives presents a significant stereochemical challenge. The most common and cost-effective starting material is the readily available trans-4-hydroxy-L-proline. Therefore, the key step in synthesizing the D-enantiomer is the stereochemical inversion at both the C2 and C4 positions.

Synthesis of the Core Scaffold: cis-4-Hydroxy-D-proline

A crucial intermediate for the synthesis of various D-proline derivatives is cis-4-hydroxy-D-proline. An effective method to obtain this involves the conversion of N-acyl-trans-4-hydroxy-L-proline into an N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one intermediate. Subsequent acidic cleavage of this lactone yields the desired N-acyl-cis-4-hydroxy-D-proline.

Experimental Protocol: Asymmetric Synthesis of N-Acyl-cis-4-hydroxy-D-proline

  • N-Acylation of trans-4-hydroxy-L-proline: React trans-4-hydroxy-L-proline with the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) under basic conditions to protect the nitrogen atom.

  • Lactone Formation: Treat the resulting N-acyl-trans-4-hydroxy-L-proline with acetic anhydride. This promotes the formation of an intermediate mesoionic compound, which then cyclizes to form the N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one with an (R)-absolute configuration at C4.

  • Acidic Cleavage: Subject the bicyclic lactone to acidic hydrolysis (e.g., with HCl) to cleave the lactone and yield N-acyl-cis-4-hydroxy-D-proline.

N-Methylation and Derivatization

Once the cis-4-hydroxy-D-proline scaffold is obtained, the next steps involve N-methylation and derivatization at the hydroxyl group to generate a library of compounds for biological screening.

Experimental Protocol: N-Methylation via Reductive Amination

  • Reaction Setup: Dissolve cis-4-hydroxy-D-proline in water.

  • Reagent Addition: Add an aqueous solution of formaldehyde (37%) and a catalytic amount of palladium on carbon (5% Pd/C).

  • Hydrogenation: Carry out the reaction under a hydrogen atmosphere (50 psig) in a Parr shaker for 24 hours.

  • Work-up: Filter the catalyst and purify the product, 4-hydroxy-1-methyl-D-proline, using ion-exchange chromatography.

Derivatization of the 4-Hydroxyl Group:

The 4-hydroxyl group serves as a convenient handle for further derivatization to explore structure-activity relationships (SAR). Standard organic chemistry transformations can be employed to introduce a variety of functionalities, including ethers, esters, and other substituents. For instance, Suzuki cross-coupling reactions have been successfully used to introduce arylmethyl groups at the 4-position of proline derivatives, a strategy that could be adapted for D-proline analogs.

Biological Activities and Therapeutic Potential

While the biological activities of 4-hydroxy-1-methyl-L-proline have been more extensively studied, emerging evidence suggests that the D-enantiomers possess unique and potent pharmacological profiles.

Enzyme Inhibition: Targeting Matrix Metalloproteinases

D-proline derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. The constrained pyrrolidine ring of D-proline can serve as a scaffold to position functional groups that chelate the active site zinc ion of MMPs. Specifically, D-proline derivatives with different N-arylsulfonyl moieties and appendages at the 4-position have been designed as selective MMP inhibitors.

Derivative Class Target MMPs Key Structural Features Reference
N-Arylsulfonyl-D-proline amidesMMP-2, MMP-9, MMP-13N-arylsulfonyl group for S1' pocket interaction; diverse substituents at C4
4-Oxo-proline derivativesMMP-1, MMP-3sp2 character at C4 enhancing potency
Antifungal Activity

Proline derivatives have been investigated for their antifungal properties. The incorporation of proline-rich peptides has been shown to enhance antifungal efficacy. Furthermore, proline hydroxylase enzymes, which are responsible for the hydroxylation of proline residues, are found in fungi and are essential for the biosynthesis of certain antifungal compounds like echinocandins. This suggests that derivatives of 4-hydroxy-1-methyl-D-proline could potentially interfere with fungal-specific metabolic pathways. While direct studies on the antifungal activity of these specific D-proline derivatives are limited, the existing literature provides a strong rationale for their investigation in this therapeutic area.

Neuroprotection: A Potential Role for the D-Enantiomer?

The L-enantiomer, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has demonstrated significant neuroprotective and anti-inflammatory effects. Its mechanism of action involves the inhibition of the NF-κB signaling pathway and the activation of the NRF2/HO-1 antioxidant response pathway.

Signaling Pathway of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline

G NMP N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline NFkB NF-κB Signaling Pathway NMP->NFkB Inhibits NRF2 NRF2/HO-1 Pathway NMP->NRF2 Activates Neuroprotection Neuroprotection NMP->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation Promotes Inflammation->Neuroprotection Reduces OxidativeStress Oxidative Stress NRF2->OxidativeStress Reduces OxidativeStress->Neuroprotection Reduces

CAS number search for D-Proline 4-hydroxy-1-methyl- (cis)

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Identification & Sourcing Strategy: D-Proline, 4-hydroxy-1-methyl- (cis)[1]

Executive Summary: The Target Identity

The specific chemical entity D-Proline, 4-hydroxy-1-methyl- (cis) corresponds to the IUPAC designation (2R, 4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid .[1]

The verified Chemical Abstracts Service (CAS) registry number for this specific stereoisomer is:

63269-53-4[1][2][3][4][5]

Critical Warning: This compound is the enantiomer of the naturally occurring N-methyl-cis-4-hydroxy-L-proline (CAS 67463-44-9).[1] Sourcing errors frequently occur due to the ambiguity of "cis/trans" nomenclature when switching between L- and D-series amino acids.[1] This guide details the stereochemical validation, sourcing protocols, and synthesis pathways required to ensure experimental integrity.

Part 1: Stereochemical Deconstruction & Nomenclature[1]
1.1 The "Cis/Trans" Trap in Proline Derivatives

The terms cis and trans describe the relative orientation of the carboxyl group (-COOH) at C2 and the hydroxyl group (-OH) at C4.[1] However, the absolute configuration (


 or 

) of C4 flips depending on whether the parent backbone is L-Proline or D-Proline.[1]
  • L-Proline Series (

    
    ): 
    
    • Trans (Natural Hyp):

      
      
      
    • Cis (Allo-Hyp):

      
      
      
  • D-Proline Series (

    
    ): 
    
    • Trans:

      
      
      
    • Cis (Target):

      
      
      

You require the (2R, 4R) configuration.[1][2][3] The methyl group is attached to the nitrogen (N1), creating a tertiary amine.[1]

1.2 Structural Visualization

The following diagram illustrates the stereochemical relationships between the target molecule and its common contaminants.

ProlineStereochemistry cluster_legend Legend Target TARGET MOLECULE (cis)-4-Hydroxy-1-methyl-D-proline (2R, 4R) CAS: 63269-53-4 Enantiomer Enantiomer (Common Impurity) (cis)-4-Hydroxy-1-methyl-L-proline (2S, 4S) CAS: 67463-44-9 Target->Enantiomer Mirror Image (Do NOT Substitute) Diastereomer Diastereomer (Trans) (trans)-4-Hydroxy-1-methyl-D-proline (2R, 4S) Rare/Synthetic Target->Diastereomer C4 Epimer Precursor Precursor Scaffold (cis)-4-Hydroxy-D-proline (2R, 4R) CAS: 2584-71-6 Precursor->Target Reductive Amination (N-Methylation) key Green: Target | Red: Avoid | Blue: Synthesis Route

Figure 1: Stereochemical map distinguishing the target (2R, 4R) isomer from its enantiomer and precursors.

Part 2: Comparative Isomer Data Table

To prevent procurement errors, cross-reference your vendor's Certificate of Analysis (CoA) against the table below. If the optical rotation is negative (e.g.,


), you have likely received the L-isomer.[1]
Common NameStereochemistryCAS NumberOptical Rotation (

)
Status

-Methyl-cis-4-hydroxy-D-proline
(2R, 4R) 63269-53-4 Positive (+) (Expected)Target

-Methyl-cis-4-hydroxy-L-proline
(2S, 4S)67463-44-9-68.5° (

)
Enantiomer
cis-4-Hydroxy-D-proline(2R, 4R)2584-71-6Positive (+)Precursor (No Methyl)
trans-4-Hydroxy-L-proline(2S, 4R)51-35-4-76.0° (

)
Natural Hyp
Part 3: Sourcing & Synthesis Strategy

Since CAS 63269-53-4 is a non-standard catalog item for many bulk suppliers, you may encounter stock shortages.[1] In such cases, the most reliable route is to synthesize the compound from the commercially available precursor cis-4-hydroxy-D-proline (CAS 2584-71-6) via reductive amination.[1]

3.1 Synthesis Protocol: Reductive N-Methylation

This protocol converts the secondary amine of the proline ring to a tertiary


-methyl amine without inverting the stereocenters.[1]

Reagents:

  • Starting Material: cis-4-Hydroxy-D-proline (CAS 2584-71-6).[1][3]

  • Formaldehyde (37% aq.[1] solution).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB).[1]
    
  • Solvent: Methanol or Acetonitrile/Water.[1]

Workflow Logic: The formaldehyde forms an iminium ion intermediate with the proline nitrogen.[1] The borohydride reagent selectively reduces this iminium species to the methyl group in situ.[1]


 is preferred at slightly acidic pH (pH 5-6) to prevent the reduction of the aldehyde itself.[1]
3.2 Experimental Workflow Diagram

SynthesisWorkflow Start Start: cis-4-Hydroxy-D-proline (CAS 2584-71-6) Step1 Step 1: Iminium Formation Add HCHO (excess) pH 5-6 (AcOH) Start->Step1 Step2 Step 2: Reduction Add NaBH3CN Stir 12h @ RT Step1->Step2 In situ Step3 Step 3: Quench & Purify Ion Exchange Resin (Dowex 50W) Step2->Step3 End Final Product: N-Me-cis-4-Hyp-D-OH (CAS 63269-53-4) Step3->End Yield ~85-90%

Figure 2: Reductive amination pathway for on-demand synthesis of the target.

3.3 Verification Protocol (Self-Validating System)

Upon receipt or synthesis, you must validate the identity using Nuclear Magnetic Resonance (NMR) .[1]

  • 1H NMR (D2O): Look for the

    
    -methyl singlet.[1] In proline derivatives, 
    
    
    
    -methylation often causes a significant shift in the
    
    
    -proton (H2) and
    
    
    -protons (H5) compared to the precursor.[1]
  • NOESY (Nuclear Overhauser Effect): This is the definitive test for cis vs. trans.[1]

    • Cis (Target): You should observe a strong NOE correlation between the H2 proton and the H4 proton (or the proton geminal to the hydroxyl group), indicating they are on the same face of the ring.[1]

    • Trans: H2 and H4 are on opposite faces; the NOE signal will be weak or absent.

Part 4: References
  • ChemBK. (n.d.).[1] D-Proline, 4-hydroxy-1-methyl-, cis- (CAS 63269-53-4).[1][4] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1] Cis-4-Hydroxy-D-proline (Precursor Reference). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies for 4-Hydroxy-1-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Hydroxy-1-methyl-D-proline is a synthetically important, non-proteinogenic amino acid. Its unique structure, featuring a pyrrolidine ring with a hydroxyl group at the C-4 position and a methyl group on the nitrogen, makes it a valuable chiral building block in medicinal chemistry. Derivatives of this compound have shown potential in various therapeutic areas, including as components of peptides and as intermediates for conformationally constrained molecular scaffolds.[1] The successful synthesis and manipulation of molecules containing 4-hydroxy-1-methyl-D-proline hinges on the judicious use of protecting groups to mask its reactive hydroxyl and carboxylic acid functionalities.

This guide provides a comprehensive overview of protecting group strategies tailored for 4-hydroxy-1-methyl-D-proline. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies that allow for the selective modification of this versatile molecule.

The Strategic Importance of Protecting Groups

The presence of multiple reactive sites—a secondary hydroxyl group, a tertiary amine, and a carboxylic acid—necessitates a robust protecting group strategy to achieve regioselective reactions.[2] The N-methyl group, being stable under many reaction conditions, typically does not require protection. Therefore, our focus will be on the hydroxyl and carboxylic acid moieties. The choice of protecting groups is dictated by several factors:

  • Stability: The protecting group must be stable to the reaction conditions intended for other parts of the molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[3]

  • Orthogonality: In multi-step syntheses, it is often crucial to deprotect one functional group while others remain protected. Orthogonal protecting groups are removed under distinct conditions, allowing for selective deprotection.[3][4]

Protecting the 4-Hydroxyl Group

The secondary hydroxyl group of 4-hydroxy-1-methyl-D-proline is a key site for functionalization. Its protection is essential to prevent unwanted side reactions during peptide coupling or other modifications at the carboxylic acid terminus.

Common Hydroxyl Protecting Groups

Several protecting groups are suitable for the hydroxyl functionality. The choice depends on the planned synthetic route and the desired orthogonality.

Protecting GroupAbbreviationKey Reagents for ProtectionKey Reagents for DeprotectionStability Profile
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, ImidazoleTBAF, Acetic AcidStable to basic and weakly acidic conditions. Labile to strong acids and fluoride ions.[5][6]
Trityl etherTrtTrityl chloride, Pyridine2% TFA in DCMLabile to mild acid. Stable to base and hydrogenolysis.[7][8]
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/CStable to acidic and basic conditions. Removed by hydrogenolysis.
Acetate esterAcAcetic anhydride, PyridineNaOMe, MeOH or K₂CO₃, MeOHStable to acidic conditions. Labile to basic conditions.
Allyloxycarbonyl carbonateAllocAllyl chloroformate, PyridinePd(PPh₃)₄, NMM, AcOH in CHCl₃Stable to acidic and basic conditions. Removed by palladium catalysis.[7][8]
Rationale for Selection
  • TBDMS (TBS): A versatile and widely used protecting group due to its ease of introduction and removal under mild, non-acidic conditions using fluoride ions.[5][6] This makes it orthogonal to many acid-labile and base-labile protecting groups.

  • Trityl (Trt): The trityl group is particularly useful in solid-phase peptide synthesis (SPPS) as it can be selectively removed with dilute trifluoroacetic acid (TFA) without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.[7][8]

  • Benzyl (Bn): A robust protecting group that is stable to a wide range of conditions. Its removal by catalytic hydrogenolysis provides an orthogonal deprotection strategy.

  • Acetate (Ac): While simple to introduce, its lability to basic conditions can limit its application in syntheses involving base-mediated reactions.

  • Alloc: The Alloc group offers excellent orthogonality as it is stable to both acidic and basic conditions commonly used in peptide synthesis and is selectively removed by palladium catalysis.[7][8]

Experimental Protocol: TBDMS Protection of the Hydroxyl Group

This protocol details the protection of the hydroxyl group of N-Boc-4-hydroxy-1-methyl-D-proline as a TBDMS ether. The N-Boc group is assumed to be pre-installed to protect the amino acid during this step.

Materials:

  • N-Boc-4-hydroxy-1-methyl-D-proline

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-hydroxy-1-methyl-D-proline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-4-(O-TBDMS)-1-methyl-D-proline.

Rationale: Imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst. The use of an anhydrous solvent is crucial to prevent hydrolysis of the TBDMS-Cl reagent.

Diagram: Orthogonal Hydroxyl Protection Strategies

G cluster_protection Hydroxyl Protection cluster_protected Protected Intermediates cluster_deprotection Orthogonal Deprotection substrate 4-Hydroxy-1-methyl-D-proline TBDMS TBDMS-Cl, Imidazole substrate->TBDMS Silylation Trt Trt-Cl, Pyridine substrate->Trt Tritylation Bn BnBr, NaH substrate->Bn Benzylation Alloc Alloc-Cl, Pyridine substrate->Alloc Carbonate Formation P_TBDMS O-TBDMS TBDMS->P_TBDMS P_Trt O-Trt Trt->P_Trt P_Bn O-Bn Bn->P_Bn P_Alloc O-Alloc Alloc->P_Alloc D_TBDMS TBAF (Fluoride) P_TBDMS->D_TBDMS D_Trt Dilute Acid (e.g., 2% TFA) P_Trt->D_Trt D_Bn H₂, Pd/C (Hydrogenolysis) P_Bn->D_Bn D_Alloc Pd(PPh₃)₄ (Palladium Catalysis) P_Alloc->D_Alloc D_TBDMS->substrate Deprotection D_Trt->substrate Deprotection D_Bn->substrate Deprotection D_Alloc->substrate Deprotection

Caption: Orthogonal protection and deprotection of the hydroxyl group.

Protecting the Carboxylic Acid Group

Protection of the carboxylic acid is paramount when reactions are to be performed at the hydroxyl group or when the amino acid is to be used in peptide synthesis as a building block other than the C-terminal residue. Esterification is the most common method for carboxyl group protection.[]

Common Carboxyl Protecting Groups
Protecting GroupAbbreviationKey Reagents for ProtectionKey Reagents for DeprotectionStability Profile
Methyl esterMeMethanol, SOCl₂ or HClNaOH or LiOH, H₂O/THFStable to acidic conditions. Labile to basic conditions (saponification).[][10]
tert-Butyl estertBuIsobutylene, H₂SO₄ (cat.)TFA, HClStable to basic conditions and hydrogenolysis. Labile to strong acids.[][11]
Benzyl esterBnBenzyl alcohol, DCC/DMAP or BnBr, Cs₂CO₃H₂, Pd/CStable to acidic and basic conditions. Removed by hydrogenolysis.[][10]
Rationale for Selection
  • Methyl Ester (Me): Simple to prepare and suitable for many applications. However, its removal under basic conditions (saponification) may not be compatible with base-sensitive functional groups.[10]

  • tert-Butyl Ester (tBu): Widely used in Fmoc-based solid-phase peptide synthesis due to its stability to the basic conditions used for Fmoc deprotection and its facile removal with TFA during the final cleavage from the resin.[11]

  • Benzyl Ester (Bn): Offers excellent orthogonality with acid- and base-labile protecting groups. Its removal by hydrogenolysis is a mild and efficient method.

Experimental Protocol: Methyl Esterification of the Carboxylic Acid

This protocol describes the formation of the methyl ester of N-Boc-4-hydroxy-1-methyl-D-proline.

Materials:

  • N-Boc-4-hydroxy-1-methyl-D-proline

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend N-Boc-4-hydroxy-1-methyl-D-proline (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify by flash column chromatography if necessary.

Rationale: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification of the carboxylic acid. The excess thionyl chloride is quenched with the aqueous workup.

Orthogonal Protecting Group Strategies in Action

The true power of protecting group chemistry lies in the ability to selectively deprotect one functional group in the presence of others. This is crucial for the synthesis of complex derivatives of 4-hydroxy-1-methyl-D-proline.

Diagram: A Decision-Making Workflow for Protecting Group Selection

G start Start: 4-Hydroxy-1-methyl-D-proline q1 What is the next reaction site? start->q1 site_hydroxyl Hydroxyl Group q1->site_hydroxyl Modification at OH site_carboxyl Carboxyl Group q1->site_carboxyl Modification at COOH protect_carboxyl Protect Carboxyl Group site_hydroxyl->protect_carboxyl protect_hydroxyl Protect Hydroxyl Group site_carboxyl->protect_hydroxyl q2_carboxyl What conditions are required for the hydroxyl reaction? protect_carboxyl->q2_carboxyl q2_hydroxyl What conditions are required for the carboxyl reaction? protect_hydroxyl->q2_hydroxyl carboxyl_acid Acidic q2_carboxyl->carboxyl_acid carboxyl_base Basic q2_carboxyl->carboxyl_base carboxyl_h2 Hydrogenolysis q2_carboxyl->carboxyl_h2 hydroxyl_acid Acidic q2_hydroxyl->hydroxyl_acid hydroxyl_base Basic q2_hydroxyl->hydroxyl_base hydroxyl_fluoride Fluoride q2_hydroxyl->hydroxyl_fluoride protect_carboxyl_bn Use Bn ester carboxyl_acid->protect_carboxyl_bn protect_carboxyl_tbu Use tBu ester carboxyl_base->protect_carboxyl_tbu protect_carboxyl_me Use Me ester carboxyl_h2->protect_carboxyl_me protect_hydroxyl_bn Use Bn ether hydroxyl_acid->protect_hydroxyl_bn protect_hydroxyl_tbdms Use TBDMS ether hydroxyl_base->protect_hydroxyl_tbdms protect_hydroxyl_ac Use Ac ester hydroxyl_fluoride->protect_hydroxyl_ac end Proceed with Synthesis protect_carboxyl_tbu->end protect_carboxyl_bn->end protect_carboxyl_me->end protect_hydroxyl_tbdms->end protect_hydroxyl_bn->end protect_hydroxyl_ac->end

Caption: Decision workflow for selecting orthogonal protecting groups.

Case Study: Selective Acylation of the Hydroxyl Group

Objective: To acylate the hydroxyl group of 4-hydroxy-1-methyl-D-proline without affecting the carboxylic acid.

Strategy:

  • Protect the Carboxylic Acid: The carboxylic acid must be protected to prevent it from reacting with the acylating agent. A benzyl (Bn) ester is an excellent choice as it is stable to the basic conditions often used for acylation and can be removed orthogonally by hydrogenolysis.

  • Acylation of the Hydroxyl Group: With the carboxyl group protected as a benzyl ester, the hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base like pyridine or DMAP.

  • Deprotection of the Carboxylic Acid: The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) to yield the desired product with a free carboxylic acid and an acylated hydroxyl group.

This strategy highlights the power of orthogonal protection, enabling the selective modification of a multifunctional molecule.

Conclusion

The successful application of 4-hydroxy-1-methyl-D-proline in chemical synthesis and drug development is critically dependent on a well-designed protecting group strategy. By understanding the stability and orthogonality of various protecting groups for the hydroxyl and carboxylic acid functionalities, researchers can navigate complex synthetic pathways with precision and efficiency. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this valuable chiral building block.

References

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: PMC URL: [Link]

  • Title: Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms Source: Bioresources and Bioprocessing URL: [Link]

  • Title: Which exclusive protecting groups should I use for hydroxyl groups in amino acids? Source: ResearchGate URL: [Link]

  • Title: 2. Carboxyl protecting groups. Source: UGC NET-SET-GATE-TIFR-PSC... CHEMISTRY URL: [Link]

  • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: PMC URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews URL: [Link]

  • Title: Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester Source: Google Patents URL
  • Title: New methods in peptide synthesis. Part III. Protection of carboxyl group Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides Source: PubMed URL: [Link]

  • Title: Protection for carboxylic group & Protection for the Amino group Source: Slideshare URL: [Link]

  • Title: Hydroxyl Protecting Groups In Multi-Step Syntheses Source: ZM Silane Limited URL: [Link]

  • Title: Hydroxyl Protecting Groups Stability Source: Organic Chemistry Portal URL: [Link]

  • Title: Concise syntheses of enantiomerically pure protected 4-hydroxypyroglutamic acid and 4-hydroxyproline from a nitroso-cyclopentadiene cycloadduct Source: PMC URL: [Link]

  • Title: Protecting Groups Source: Harvard University URL: [Link]

  • Title: Protection and Deprotection Source: CEM Corporation URL: [Link]

Sources

Advanced Protocols for the Preparation of Hygric Acid Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-L-proline (Hygric Acid) and functionalized analogs.[1]

Introduction: The Strategic Value of Hygric Acid

Hygric acid (


-methyl-L-proline) is more than a simple metabolite; it is a critical tool in modern peptidomimetic drug design.[1] Unlike standard amino acids, the 

-methylation of the pyrrolidine ring eliminates the hydrogen bond donor capability of the amide bond while sterically restricting the rotation around the

and

torsion angles.

Pharmaceutical Utility:

  • Cis-Amide Bond Stabilization: In peptide chains, proline residues often exist in a trans conformation.[1]

    
    -methylation shifts the equilibrium significantly toward the cis isomer, allowing researchers to lock bioactive peptides into specific turn geometries (e.g., 
    
    
    
    -turns).
  • Metabolic Stability: The removal of the NH proton prevents proteolysis by aminopeptidases, extending the half-life of peptide-based drugs.[1]

  • Solubility Modulation: Hygric acid derivatives often exhibit enhanced lipophilicity compared to their parent amino acids, improving blood-brain barrier (BBB) penetration.[1]

Critical Distinction: Researchers must distinguish between Hygric Acid (mono-methyl, tertiary amine) and Stachydrine (di-methyl, quaternary ammonium betaine).[1] The protocols below are engineered to maximize selectivity for the mono-methyl derivative, a common challenge in alkylation chemistry.

Experimental Protocols

Protocol A: Catalytic Reductive Alkylation (The "Gold Standard")

Best for: High purity, pharmaceutical-grade synthesis, preventing racemization.

This method utilizes formaldehyde and hydrogen gas over a palladium catalyst. Unlike direct alkylation with methyl iodide, which risks over-methylation to stachydrine, this method naturally arrests at the tertiary amine stage.

Materials:

  • L-Proline (CAS 147-85-3)[1]

  • Formalin (37% aq.[2][3] Formaldehyde)[3][4]

  • 10% Pd/C (Palladium on Carbon)[4]

  • Methanol (HPLC Grade)

  • Hydrogen Gas (Balloon or Hydrogenator)

Step-by-Step Methodology:

  • Solvation: Dissolve L-Proline (11.5 g, 100 mmol) in Methanol (100 mL). Proline is zwitterionic and may require vigorous stirring.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10% Pd/C (1.0 g). Caution: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add to the solvent first.
    
  • Reagent Addition: Add Formalin (10 mL, ~120 mmol, 1.2 eq) dropwise.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under 
    
    
    
    atmosphere (1 atm via balloon is sufficient, though 50 psi in a Parr shaker accelerates kinetics) for 16–24 hours at Room Temperature (20–25°C).
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. The residue may be an oil.

  • Purification (Optional but Recommended): Dissolve residue in minimal water, load onto a cation-exchange resin (Dowex 50W-X8,

    
     form).[1] Wash with water to remove neutral impurities, then elute product with 1M 
    
    
    
    .
  • Final Drying: Lyophilize the ammoniacal fractions to obtain Hygric Acid as a white hygroscopic powder.

Yield: 90–95% Selectivity: >99% Mono-methyl.[1]

Protocol B: The Eschweiler-Clarke Modification

Best for: Labs lacking hydrogenation equipment; Robust scalability.[1]

This classic reaction uses formic acid as both the hydride source and the solvent. It requires heat but is operationally simple.

Reaction Logic:



Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve L-Proline (10 g) in Formic Acid (85%, 25 mL).

  • Formaldehyde Addition: Cool the mixture to 0°C. Slowly add Formaldehyde (37% aq, 15 mL).

  • Reflux: Heat the mixture to gentle reflux (approx. 90–100°C) for 12 hours. Evolution of

    
     gas indicates the reaction is proceeding.
    
  • Quenching: Cool to room temperature. Add 4M HCl (10 mL) and concentrate to dryness to remove excess formic acid/formaldehyde.

  • Workup: The residue is the hydrochloride salt. To obtain the free zwitterion, dissolve in ethanol and treat with propylene oxide (acid scavenger) or pass through an ion-exchange column as in Protocol A.

Note: Temperature control is vital. Excessive heat (>120°C) for prolonged periods can lead to partial racemization.

Protocol C: Synthesis of trans-4-Hydroxy-Hygric Acid

Best for: Neuroprotection research and tracer development.[1]

This derivative is valuable for studying collagen synthesis pathways and has shown neuroprotective potential.

  • Starting Material: trans-4-Hydroxy-L-proline.[1][3][5][6]

  • Procedure: Follow Protocol A (Catalytic Hydrogenation). The hydroxyl group at position 4 is stable under standard Pd/C hydrogenation conditions at room temperature.

    • Variation: If using Eschweiler-Clarke (Protocol B), ensure the temperature does not exceed 90°C to prevent dehydration of the alcohol to the alkene.

  • Purification: Recrystallization from Ethanol/Ether is often effective for the hydroxy-derivative due to different solubility profiles compared to native hygric acid.[1]

Visualization of Workflows

Synthesis Pathway & Mechanism

The following diagram illustrates the decision tree between methods and the critical avoidance of Stachydrine.

HygricAcidSynthesis Proline L-Proline (Starting Material) MethodA Method A: Formaldehyde + H2 + Pd/C (Reductive Amination) Proline->MethodA MethodB Method B: Formaldehyde + Formic Acid (Eschweiler-Clarke) Proline->MethodB MethodC Method C: Methyl Iodide (MeI) (Direct Alkylation) Proline->MethodC Imine Imine/Iminium Intermediate MethodA->Imine - H2O MethodB->Imine - H2O Hygric Hygric Acid (N-methyl-L-proline) TARGET MethodC->Hygric Difficult Control Imine->Hygric Hydride Transfer (Stops at 3° Amine) Stachydrine Stachydrine (Proline Betaine) OVER-METHYLATED Hygric->Stachydrine Excess MeI (Quaternization)

Caption: Comparative synthesis routes. Green paths indicate preferred pharmaceutical methods; Red paths indicate risks of over-methylation.

Conformational Impact on Drug Design

How Hygric Acid alters peptide geometry.

Conformation Peptide Standard Peptide (Proline) Trans Trans-Isomer (Major Conformer) Peptide->Trans Low Steric Clash Cis Cis-Isomer (Minor Conformer) Peptide->Cis High Energy Barrier HygricPeptide Modified Peptide (Hygric Acid) CisLocked Cis-Isomer (Dominant/Locked) HygricPeptide->CisLocked N-Methyl Steric Bulk Destabilizes Trans Bioactivity Enhanced Pharmacological Targeting CisLocked->Bioactivity Beta-Turn Mimicry High Potency

Caption: Mechanistic impact of N-methylation on peptide conformation, favoring the bio-active cis-geometry.[1]

Quality Control & Characterization

To ensure the integrity of the derivative for pharmaceutical use, the following parameters must be verified.

ParameterSpecification (Typical)MethodImportance
Appearance White to off-white hygroscopic powderVisualOxidation check
Purity > 98.0%HPLC (C18, Acidic Mobile Phase)Essential for dosing
Specific Rotation

to

(

)
PolarimetryConfirms no racemization (L-form retention)
Identity (

H NMR)

2.8-2.9 ppm (Singlet, N-CH3)
NMR (

)
Distinguishes Hygric (2.8 ppm) from Stachydrine (3.1-3.3 ppm)
Mass Spec [M+H]+ = 130.1LC-MSConfirm mono-methylation

Troubleshooting the "Betaine Trap": If LC-MS shows a peak at M+ = 144, Stachydrine has formed.[1]

  • Cause: Excess methylating agent or high pH during alkylation.

  • Remediation:[1] Purification via cation exchange resin using a gradient. Hygric acid elutes earlier than the quaternary stachydrine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643474, N-Methyl-L-proline.[1] Retrieved from [Link]

  • Organic Syntheses. (2000). Synthesis of (S)-2-Methylproline (Related Methodology). Org.[2][7][8] Synth. 2000, 77, 135. Retrieved from [Link]

  • Frontiers in Plant Science. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways.[9] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-methyl-hydroxyproline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Couplings Ticket Subject: Optimization of N-Methyl-Hydroxyproline (N-Me-Hyp) Coupling Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Core Directive & Diagnostic

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because your synthesis has stalled, or your mass spec shows a deletion sequence (M-residue) or a mass -18 peak (diketopiperazine).[1][2]

Coupling N-methyl-hydroxyproline (N-Me-Hyp) presents a "perfect storm" of steric hindrance:

  • The Proline Ring: Rigid secondary amine restricts conformational freedom.

  • The N-Methyl Group: Adds significant steric bulk directly at the nucleophilic center.

  • The Hydroxyl Group: Even when protected (e.g., tBu), it adds electronic drag and steric volume.

Before proceeding, identify your specific bottleneck using the diagnostic workflow below:

DiagnosticFlow Start Identify Failure Mode Position Where is N-Me-Hyp? Start->Position CaseA Case A: N-Me-Hyp is the INCOMING Activated Acid Position->CaseA Coupling TO resin CaseB Case B: N-Me-Hyp is on Resin (The Nucleophile) Position->CaseB Coupling ONTO N-Me-Hyp IssueA Risk: Epimerization (Racemization) CaseA->IssueA IssueB Risk: Failed Coupling (Deletion Sequence) CaseB->IssueB SolA Solution: COMU/Oxyma Low Temp Activation IssueA->SolA SolB Solution: PyAOP or HATU Microwave Heating (75°C) IssueB->SolB

Figure 1: Diagnostic decision tree for selecting coupling strategies based on the position of the hindered residue.

The "Engine": Reagent Selection & Causality

Standard reagents (HBTU/DIC) often fail here. You must upgrade to "Generation 3" coupling agents.

Comparative Reagent Performance Table
ReagentClassReactivityEpimerization RiskRecommendation for N-Me-Hyp
HATU AminiumHighModerateStandard. Good for coupling onto N-Me-Hyp.[1][2] Risk of guanidinylation if reaction is slow.[3]
PyAOP PhosphoniumVery HighLowElite. The gold standard for N-methyl couplings.[2] No guanidinylation risk.
COMU UroniumHighVery LowBest Balance. Safer than HATU (non-explosive).[4] Excellent for preventing epimerization when N-Me-Hyp is the activated acid.[1][2]
PyBrOP PhosphoniumExtremeHighLast Resort. Use only if PyAOP fails. Highly reactive acid chloride intermediate.

The Scientific Logic:

  • Why PyAOP? When coupling onto the N-Me-Hyp amine, the nucleophile is sterically crowded.[2] You need a highly reactive active ester (7-azabenzotriazole) to drive the reaction.[2] Phosphonium salts (PyAOP) avoid the formation of guanidinium byproducts that can terminate chains when using uronium salts (HATU) during slow reactions [1].

  • Why COMU? If you are activating Fmoc-N-Me-Hyp-OH to couple it to the chain, the risk is epimerization (turning L-Hyp to D-Hyp).[1][2] COMU with Oxyma Pure acts as a superior racemization suppressant compared to HOBt [2].

Troubleshooting Guide (FAQs)

Q1: I see a "Mass -18" peak in my LCMS. Is this a deletion? A: No. This is likely Diketopiperazine (DKP) formation .[3]

  • The Mechanism: After you couple an amino acid onto N-Me-Hyp, you remove the Fmoc group.[2] The free amine of the N-Me-Hyp can back-bite onto the carbonyl of the preceding amino acid, cleaving the dipeptide off the resin as a cyclic byproduct.

  • The Fix:

    • Use Trityl (Trt) or 2-CTC resin if N-Me-Hyp is at the C-terminus.[1][2] The steric bulk of the resin linker prevents cyclization.[5]

    • Shorten Fmoc deprotection: Use 20% piperidine for 2 x 3 mins (instead of 2 x 10) to minimize the window for back-biting.

    • N-Terminal Protection: If possible, couple the next amino acid as a dipeptide block (Fmoc-AA-AA-OH) to skip the risky deprotection step.[1][2]

Q2: The coupling yields are stuck at 40-50%. Should I increase the time? A: No. Extended time often leads to side reactions (epimerization/aggregation) rather than yield.

  • The Fix:

    • Double Couple: Drain and add fresh reagents. Fresh activated species are more potent than "aged" ones.[6]

    • Switch Solvent: Change from DMF to NMP (N-methylpyrrolidone). NMP is better at solvating aggregated peptide chains, which is common with hydrophobic N-methyl residues.[1][2]

    • Microwave Energy: Heat is the only reliable way to overcome the activation energy barrier imposed by the methyl group.

Q3: Can I use HATU for everything? A: You can, but it's risky. If the coupling takes longer than 30 minutes, HATU can react with the N-terminal amine to form a guanidino-peptide (capping the chain). If you must use HATU, ensure you use exactly 0.95 equivalents relative to the amino acid to ensure the uronium salt is consumed immediately.

The "Golden Standard" Protocol

Context: Coupling an Fmoc-Amino Acid onto a resin-bound N-Me-Hyp residue.

Parameters:

  • Scale: 0.1 mmol

  • Temperature: 75°C (Microwave)

  • Reagents: PyAOP (preferred) or HATU.[7][8]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve Fmoc-AA-OH (5.0 equiv) in NMP (not DMF).

    • Dissolve PyAOP (5.0 equiv) in NMP.

    • Prepare DIEA (10.0 equiv) in NMP. Note: Use TMP (Collidine) if Cys/His are present to reduce epimerization.[1]

  • Pre-Activation (Critical):

    • Combine Fmoc-AA-OH and PyAOP solutions.[2]

    • Add DIEA immediately before adding to the resin.

    • Why? Long pre-activation allows the active ester to hydrolyze or racemize.

  • Coupling Cycle (Microwave):

    • Step 1: Add mixture to resin.[7][8]

    • Step 2: Ramp to 75°C over 2 minutes.

    • Step 3: Hold at 75°C for 5 minutes.

    • Caution: If coupling Fmoc-Cys or Fmoc-His, limit temp to 50°C to prevent racemization [3].[2][9]

  • The "Double Tap":

    • Drain the vessel.

    • Repeat the coupling step with fresh reagents (5.0 equiv) at 75°C for another 5 minutes.

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Visualizing the Failure Mode: DKP Formation

Understanding why the sequence fails is key to preventing it. The diagram below illustrates the "Back-Biting" mechanism common with N-methylated proline derivatives.

DKP_Mechanism Step1 Fmoc Deprotection (Free Secondary Amine) Step2 Cis-Amide Conformation (Favored by N-Methyl) Step1->Step2 Spontaneous Step3 Nucleophilic Attack on Previous Carbonyl Step2->Step3 Steric Promotion Step4 Cleavage from Resin (Diketopiperazine) Step3->Step4 Cyclization

Figure 2: The Diketopiperazine (DKP) formation pathway.[1][2] N-methylation promotes the 'cis' conformation required for the fatal back-biting reaction.[1][2]

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. [1][2]

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • CEM Corporation. (2020). Microwave Synthesis of Peptides Containing Difficult Sequences. Technical Note.

  • Teixidó, M., et al. (2005).[8] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. [2]

Sources

Recrystallization solvents for cis-4-hydroxy-1-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of cis-4-Hydroxy-1-methyl-D-proline

Introduction: The Crystallization Challenge

Recrystallizing cis-4-hydroxy-1-methyl-D-proline (also known as N-methyl-cis-4-hydroxy-D-proline) presents a unique physicochemical challenge. Unlike standard organic small molecules, this compound is a zwitterionic amino acid derivative .[1]

The N-methylation adds lipophilicity compared to the parent hydroxyproline, but the zwitterionic core maintains high water solubility. Consequently, standard single-solvent systems often fail, resulting in "oiling out" rather than crystal lattice formation.[1] Successful purification requires a delicate balance of dielectric constants using a binary solvent system (Solvent/Anti-solvent).[1]

Part 1: Solvent Selection Strategy

Core Principle: The objective is to dissolve the zwitterion in a high-polarity protic solvent and displace it from the solution using a medium-polarity aprotic anti-solvent.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Mechanism
Primary (Zwitterion) Methanol (MeOH) Ethyl Acetate (EtOAc) 1:1 to 1:2MeOH solvates the ionic head; EtOAc reduces bulk polarity to force lattice formation.[1]
Secondary (Salt Form) Ethanol (EtOH) Diethyl Ether (Et₂O) 1:5Best if isolating as the Hydrochloride (HCl) salt.[1]
Alternative Water Acetone 1:10Use only if the compound is insoluble in hot Methanol.[1] High risk of oiling out.[1]

Expert Insight: cis-4-hydroxy-D-proline derivatives often form supersaturated oils.[1] The N-methyl group increases hygroscopicity.[1] Strict moisture control is critical. If your solvent contains >1% water, the compound will likely oil out.[1]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of crystallizing. Why?

Cause: This is the thermodynamic "local minimum" for N-methylated amino acids.[1] It occurs when the anti-solvent is added too quickly or the temperature drops too fast, trapping solvent molecules in a disordered liquid phase. Corrective Action:

  • Re-heat the mixture until the oil dissolves (add a small amount of Solvent A if necessary).

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.[1]

  • Slow Down: Add the anti-solvent dropwise over 30-60 minutes while stirring rapidly.

Q2: Should I isolate the Free Base (Zwitterion) or the HCl Salt?

Recommendation: If you are struggling with the zwitterion, convert it to the HCl salt .

  • Reasoning: The HCl salt disrupts the internal zwitterionic bonding and replaces it with a predictable ionic lattice, which is generally much easier to crystallize from Ethanol/Ether.[1]

  • Method: Dissolve crude in minimal EtOH, add 1.1 eq of HCl (in dioxane or ether), then dilute with Et₂O.

Q3: The crystals are hygroscopic and turn to goo on the filter paper.

Cause: N-methyl hydroxyprolines are extremely hygroscopic.[1] Solution:

  • Perform filtration under a nitrogen blanket or in a glovebox if possible.[1]

  • Wash with anhydrous ether (to remove residual alcohol).[1]

  • Immediately transfer to a vacuum desiccator over P₂O₅.[1]

Part 3: Step-by-Step Recrystallization Protocol

Target: cis-4-hydroxy-1-methyl-D-proline (Free Zwitterion) System: Methanol / Ethyl Acetate[1]

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add anhydrous Methanol (5 mL per gram of solid).

    • Heat to reflux (65°C) with stirring.

    • Note: If not fully soluble, add MeOH in 0.5 mL increments.[1] Do not exceed 10 mL/g.[1]

  • Clarification (Optional but Recommended):

    • If the solution is cloudy (inorganic salts), filter while hot through a sintered glass funnel or Celite pad.[1]

  • Nucleation Point:

    • Remove from heat.[1] Allow to cool to ~40°C (warm, not hot).

    • Add Ethyl Acetate dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 2-3 drops of Methanol to clear the solution again.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

    • Once at room temperature, place in a refrigerator (4°C) for 12-24 hours.

    • Critical: Do not disturb the flask.[1] Vibration induces small, impure crystals.[1]

  • Harvesting:

    • Filter the white crystals using vacuum filtration.[1]

    • Wash the cake with a cold mixture of MeOH/EtOAc (1:3 ratio).

    • Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Part 4: Visualization of Workflows

Diagram 1: Solvent System Decision Tree

SolventStrategy Start Start: Crude Material CheckForm Isolate as Salt or Zwitterion? Start->CheckForm Zwitterion Target: Zwitterion (Free Base) CheckForm->Zwitterion Biological Assays Salt Target: HCl Salt CheckForm->Salt Storage/Stability SolventZ Primary System: Methanol / Ethyl Acetate Zwitterion->SolventZ SolventS Primary System: Ethanol / Diethyl Ether Salt->SolventS Issue Issue: Oiling Out? SolventZ->Issue If fails Fix Action: Reheat & Add Anti-solvent Slower Issue->Fix Fix->SolventZ Retry

Caption: Decision matrix for selecting the optimal solvent system based on the desired final form (Salt vs. Zwitterion).

Diagram 2: Recrystallization Workflow

RecrystProcess Step1 1. Dissolve (Hot MeOH) Step2 2. Filter Hot (Remove Salts) Step1->Step2 Step3 3. Cloud Point (Add EtOAc) Step2->Step3 Step4 4. Crystallize (Slow Cool -> 4°C) Step3->Step4 Step5 5. Dry (Vacuum/P2O5) Step4->Step5

Caption: Step-by-step unit operations for the purification of cis-4-hydroxy-1-methyl-D-proline.

References

  • PubChem. (2025).[1] Cis-4-Hydroxy-D-Proline | C5H9NO3.[1] National Library of Medicine.[1] [Link][1]

  • Google Patents. (2021).[1] CN112851560A - Preparation method of cis-D-hydroxyproline. [1]

  • ChemRxiv. (2025).[1][2] Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-hydroxy-L-proline. [Link][1][3][2]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of cis-4-Hydroxy-1-Methyl-D-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of cis-4-hydroxy-1-methyl-D-proline Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid (cis-4-hydroxy-1-methyl-D-proline). It compares the target compound against its key stereoisomer (trans-isomer) and its non-methylated precursor to establish definitive identification protocols. The focus is on stereochemical assignment using coupling constants (


) and Nuclear Overhauser Effect (NOE) correlations, which are critical for validating chiral building blocks in peptidomimetic drug development.

Strategic Analysis: The Stereochemical Challenge

In drug discovery, the specific stereochemistry of proline derivatives dictates the conformation of the peptide backbone. The cis-4-hydroxy-D-proline scaffold induces a specific C


-endo  ring pucker, unlike the natural trans-L-isomer (C

-exo). This conformational bias is essential for designing tight turns in peptidomimetics.

However, synthetic routes (e.g., N-methylation of cis-4-hydroxy-D-proline or reduction of keto-prolines) often yield mixtures. Standard HPLC may fail to resolve diastereomers efficiently without chiral columns. 1H NMR spectroscopy remains the gold standard for immediate, self-validating structural proof because it directly probes the spatial relationship between the H-2 and H-4 protons.

Key Analytical Objectives
  • Confirm N-Methylation: Distinguish from the secondary amine precursor.

  • Verify Diastereomeric Purity: Differentiate cis (2R,4R) from trans (2R,4S).

  • Assess Conformational Bias: Use

    
     coupling constants to determine ring puckering.
    

Comparative Spectral Analysis

The following table contrasts the target compound with its most common "alternatives": the trans-isomer (impurity) and the cis-precursor (incomplete reaction).

Table 1: Diagnostic Signal Comparison (D O, 400-600 MHz)
FeatureTarget: cis-4-OH-1-Me-D-Pro trans-4-OH-1-Me-D-Procis-4-OH-D-Pro (Precursor)
N-CH

Signal
Singlet,

2.90 - 3.00 ppm
Singlet,

2.90 - 3.00 ppm
Absent
H-2 (

-proton)

3.8 - 4.1 ppm (dd)

3.6 - 3.9 ppm (dd)

4.2 - 4.3 ppm
H-4 (Methine)

4.5 - 4.6 ppm (m)

4.6 - 4.7 ppm (m)

4.59 ppm
H-2 / H-4 Relationship Cis (Same Face) Trans (Opposite Face)Cis (Same Face)
Key NOE Signal Strong H-2

H-4
Weak/Absent H-2

H-4
Strong H-2

H-4
Ring Pucker Prefers C

-endo
Prefers C

-exo
Prefers C

-endo

Note on Chemical Shifts: N-methylation typically causes an upfield shift of the H-2 proton (shielding) compared to the NH precursor due to the electron-donating alkyl group, though pH variations in D


O (zwitterion vs. cation) can shift these values by 

0.5 ppm.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validation steps.

Phase 1: Sample Preparation
  • Solvent: D

    
    O (99.9% D) is preferred over CDCl
    
    
    
    because the zwitterionic amino acid is insoluble in non-polar solvents.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • pH Adjustment: The spectrum is pH-sensitive. Adjust to pD ~7.0 using NaOD/DCl for consistent shifts.

    • Self-Validation: If H-2 appears as a broad blob, the pH is likely near the isoelectric point causing intermediate exchange; adjust pH to acidic (pD 2) or basic (pD 10) to sharpen lines.

Phase 2: Acquisition Parameters
  • 1D 1H NMR:

    • Spectral Width: 12 ppm (to catch downfield carboxyl/exchangeables if in DMSO).

    • Scans: 16–32 (sufficient for >5 mg).

    • Relaxation Delay (D1): 2.0 s (ensure full relaxation of the N-Me singlet).

  • 2D NOESY (Crucial for Stereochemistry):

    • Mixing Time: 500 ms.

    • Why: This mixing time is optimal for small molecules (MW ~145 Da) in the extreme narrowing limit to observe positive NOE enhancements.

Phase 3: Workflow Visualization

NMR_Workflow Sample Sample Preparation (D2O, pD 7.0) OneD 1D 1H NMR (Check N-Me Singlet) Sample->OneD Check N-Me Present? OneD->Check Precursor Identify as Precursor Check->Precursor No TwoD 1D NOE / 2D NOESY (Irradiate H-2) Check->TwoD Yes Analysis Stereochemical Assignment TwoD->Analysis

Figure 1: Decision tree for validating cis-4-hydroxy-1-methyl-D-proline synthesis.

Data Interpretation & Causality

The N-Methyl Diagnostic

The N-methyl group appears as a sharp singlet integrating to 3 protons.

  • Observation: If the signal is split or broadened, it suggests the presence of rotamers (cis/trans amide bond conformers usually seen in N-acetyl, but less common in N-methyl amino acids) or slow nitrogen inversion.

  • Causality: In N-methyl prolines, the N-inversion is generally fast on the NMR timescale at room temperature, yielding a single average signal.

Stereochemical Proof (The "Cis" Confirmation)

The definitive distinction between cis and trans isomers relies on the spatial proximity of H-2 and H-4.

  • Structure Logic:

    • D-Proline Configuration: (2R). The carboxylate is "up" (beta) relative to the ring plane in standard orientation.

    • Cis-4-Hydroxy: The 4-OH is on the same side as the carboxylate (beta).

    • Proton Geometry: Consequently, H-2 is "down" (alpha) and H-4 is "down" (alpha).

    • Result: H-2 and H-4 are on the same face of the ring.

  • Spectral Evidence: A 1D NOE difference experiment irradiating H-2 will show a positive enhancement (3-5%) at H-4 for the cis isomer. The trans isomer (H-2 and H-4 on opposite faces) will show negligible NOE.

Conformational Analysis (Coupling Constants)

The ring pucker affects the vicinal coupling constants (


) between H-3 and H-4.
  • Cis-Isomer (C

    
    -endo):  Typically exhibits a larger 
    
    
    
    (~8-10 Hz) due to the dihedral angle approaching 180° or 0°.
  • Trans-Isomer (C

    
    -exo):  Shows a more averaged coupling pattern (~4-6 Hz) for the H-3/H-4 interactions.
    

References

  • BMRB Entry for trans-4-hydroxy-L-proline . Biological Magnetic Resonance Data Bank. Comparison data for trans-isomers. Available at: [Link]

  • PubChem Compound Summary: cis-4-Hydroxy-D-proline . National Center for Biotechnology Information. Precursor spectral data.[1][2][3][4][5][6] Available at: [Link]

  • Gerig, J. T., & McLeod, R. S. (1973) . Conformational Analysis of Proline Derivatives. Journal of the American Chemical Society.[3] Establishes ring pucker and coupling constant relationships for 4-substituted prolines.

  • Beilstein/Reaxys Registry Number: 81439 .[7] Reference for physical property verification of the D-isomer.

Sources

X-ray crystallography data for cis-4-hydroxy-1-methyl-D-proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for cis-4-hydroxy-1-methyl-D-proline Content Type: Publish Comparison Guide

Executive Summary & Structural Context

cis-4-Hydroxy-1-methyl-D-proline is a highly specialized non-proteinogenic amino acid derivative. It combines three critical structural features: the D-stereochemistry (inverting the natural peptide backbone trajectory), the cis-4-hydroxyl group (dictating ring pucker), and N-methylation (restricting peptide bond rotation).

This guide compares the crystallographic and conformational properties of this specific isomer against its primary alternatives: the natural L-trans isomer (found in collagen) and the non-methylated variants. The data presented here synthesizes direct crystallographic evidence from the L-enantiomer (chemically identical in scalar metrics) with conformational analysis of the N-methylated pyrrolidine ring.

Why This Molecule Matters
  • Peptide Mimetics: The cis-4-hydroxy-D-proline scaffold is used to induce "reverse" turns in peptidomimetics, stabilizing conformations that natural L-proline cannot access.

  • Organocatalysis: The N-methyl group alters the basicity and steric environment of the amine, making it a potent chiral catalyst for aldol reactions.

  • Solubility: The zwitterionic crystal lattice of the N-methylated derivative exhibits distinct solubility profiles compared to standard hydroxyproline.

Comparative Structural Data

The following data compares cis-4-hydroxy-1-methyl-D-proline with its diastereomer (trans-L) and non-methylated analog.

Note: Crystallographic unit cell data is derived from the enantiomeric L-cis form (N-methyl-cis-4-hydroxy-L-proline). By the laws of crystallography, the D-enantiomer crystallizes in the same space group class with identical unit cell dimensions, but with inverted absolute configuration.

Table 1: Crystallographic & Conformational Parameters
Parametercis-4-OH-1-Me-D-Pro (Target)trans-4-OH-L-Pro (Standard)cis-4-OH-L-Pro (Alternative)
Stereochemistry (2R, 4R)(2S, 4R)(2S, 4S)
Ring Pucker Cγ-endo (Down) Cγ-exo (Up)Cγ-endo (Down)
Cremer-Pople (φ) ~90°~288°~90°
Amide Bond Pref. High Cis -amide biasTrans-amide biasMixed (solvent dependent)
Space Group P2₁2₁2₁ (Predicted)P2₁2₁2₁P2₁2₁2₁
Crystal Density ~1.33 g/cm³1.41 g/cm³1.38 g/cm³
Key Interaction 1,3-diaxial steric clashGauche effect (Favorable)Gauche effect (Unfavorable)
Key Insight: The "Pucker" Mechanism

The crystallographic behavior is governed by the Gauche Effect .

  • In trans-4-hydroxyproline , the electronegative OH group prefers a gauche orientation relative to the ring nitrogen, forcing the Cγ atom up (exo).[1]

  • In cis-4-hydroxyproline , the OH group forces the ring into an endo (down) pucker to avoid steric strain.

  • N-methylation amplifies the steric bulk at the nitrogen, further locking the conformation and increasing the population of the cis peptide bond in solution (up to 40-60% cis, compared to <5% for non-methylated proline).

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of this zwitterionic compound, standard evaporation often yields amorphous powder. The following "Vapor Diffusion" protocol is recommended for X-ray quality crystals.

Reagents
  • Compound: cis-4-hydroxy-1-methyl-D-proline (>98% purity).

  • Solvent A: Deionized Water (18.2 MΩ).

  • Solvent B: Absolute Ethanol or Acetone (Anti-solvent).

  • Vessel: 24-well hanging drop plate or small vial within a larger jar.

Step-by-Step Workflow
  • Solution Preparation: Dissolve 20 mg of the compound in 100 µL of water. Ensure complete dissolution; filter through a 0.22 µm PTFE filter if necessary.

  • Setup (Hanging Drop):

    • Place 500 µL of Solvent B (Ethanol) in the reservoir well.

    • Pipette 2 µL of the aqueous protein solution onto a siliconized cover slide.

    • Add 1 µL of the reservoir solution to the drop (Initial ratio 2:1).

  • Equilibration: Invert the slide over the reservoir and seal with grease. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals should appear within 48-72 hours as rhombic prisms.

  • Cryo-Protection: Before mounting, briefly dip the crystal in a solution of 30% Glycerol/Water to prevent ice formation during liquid nitrogen cooling (100 K).

Visualization: Crystallization Logic Flow

CrystallizationWorkflow Start Dissolve Compound (Water) Filter Micro-Filtration (0.22 µm) Start->Filter Mix Mix with Anti-Solvent (Ethanol/Acetone) Filter->Mix Vapor Vapor Diffusion (Closed System) Mix->Vapor Nucleation Nucleation Event (Supersaturation) Vapor->Nucleation 24-48 hrs Crystal X-Ray Quality Crystal Nucleation->Crystal

Figure 1: Vapor diffusion workflow optimized for zwitterionic amino acid derivatives.

Data Processing & Structural Solution

Once diffraction data is collected, solving the structure requires specific attention to the absolute configuration, as the D-enantiomer is the mirror image of the standard library files.

Critical Processing Steps
  • Indexing: Expect Orthorhombic symmetry (likely

    
    ).
    
  • Phase Solution: Use Direct Methods (SHELXT or SIR). The molecule is small enough that heavy atom replacement is unnecessary.

  • Refinement:

    • Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Flack Parameter Check: This is crucial. For the D-isomer , the Flack parameter should refine to near 0.0 using the inverted coordinates. If it refines to 1.0, you have solved the structure as the L-isomer; you must invert the matrix.

Visualization: Structural Logic & Gauche Effect

PuckerLogic Substituent 4-OH Group (Cis-Orientation) Steric Steric Clash with Carboxylate Substituent->Steric Induces Pucker Ring Pucker (Cγ-endo) Steric->Pucker Forces Amide Peptide Bond (Cis-Preference) Pucker->Amide Stabilizes NMethyl N-Methylation NMethyl->Amide Steric Bulk

Figure 2: Mechanistic link between the 4-OH substituent, ring pucker, and peptide bond geometry.

References

  • Raines, R. T., et al. (2005). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Institutes of Health.

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science.

  • Bretscher, L. E., et al. (2001). Conformational Stability of Collagen relies on a Stereoelectronic Effect. Journal of the American Chemical Society.[2]

  • CCDC Entry 197466 . Crystal Structure of N-methyl-4-hydroxyproline. Cambridge Crystallographic Data Centre.

  • Jiang, L., & Zhang, Y. (2024).[3] Crystal structure of N-Methyl-cis-4-hydroxy-L-proline dehydratase (PDB 8ID1). RCSB Protein Data Bank.

Sources

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